Cas no 2679920-95-5 ((2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid)
L'acido (2S)-2-{(tert-butossi)carbonilammino}-3-(7-cloro-1-benzotiofen-3-il)propanoico è un composto chirale di interesse sintetico e farmaceutico, caratterizzato da un gruppo amminico protetto con Boc (tert-butossicarbonile) e un nucleo benzotiofenico clorurato in posizione 7. La sua struttura combina reattività e stabilità, rendendolo utile come intermedio nella sintesi di peptidi modificati o farmaci targettizzati. La presenza del gruppo carbossilico libero permette ulteriori derivatizzazioni, mentre la protezione Boc facilita la manipolazione selettiva in condizioni standard. La componente benzotiofenica offre potenziali proprietà bioattive, sfruttate in ambito medicinale. La purezza enantiomerica (configurazione S) ne garantisce l'idoneità per applicazioni stereospecifiche.

2679920-95-5 structure
Nome del prodotto:(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid
(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2679920-95-5
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid
- EN300-27695645
- (2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid
-
- Inchi: 1S/C16H18ClNO4S/c1-16(2,3)22-15(21)18-12(14(19)20)7-9-8-23-13-10(9)5-4-6-11(13)17/h4-6,8,12H,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1
- Chiave InChI: BXRRNXLRMXCEKS-LBPRGKRZSA-N
- Sorrisi: ClC1=CC=CC2=C1SC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 355.0645069g/mol
- Massa monoisotopica: 355.0645069g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 454
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 104Ų
(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27695645-1g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 1g |
$1129.0 | 2023-09-10 | ||
Enamine | EN300-27695645-0.5g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 95.0% | 0.5g |
$1084.0 | 2025-03-20 | |
Enamine | EN300-27695645-0.1g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 95.0% | 0.1g |
$993.0 | 2025-03-20 | |
Enamine | EN300-27695645-0.05g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 95.0% | 0.05g |
$948.0 | 2025-03-20 | |
Enamine | EN300-27695645-0.25g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 95.0% | 0.25g |
$1038.0 | 2025-03-20 | |
Enamine | EN300-27695645-5.0g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 95.0% | 5.0g |
$3273.0 | 2025-03-20 | |
Enamine | EN300-27695645-10g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 10g |
$4852.0 | 2023-09-10 | ||
Enamine | EN300-27695645-1.0g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 95.0% | 1.0g |
$1129.0 | 2025-03-20 | |
Enamine | EN300-27695645-5g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 5g |
$3273.0 | 2023-09-10 | ||
Enamine | EN300-27695645-10.0g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid |
2679920-95-5 | 95.0% | 10.0g |
$4852.0 | 2025-03-20 |
(2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid Letteratura correlata
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
2679920-95-5 ((2S)-2-{(tert-butoxy)carbonylamino}-3-(7-chloro-1-benzothiophen-3-yl)propanoic acid) Prodotti correlati
- 953952-34-6(N-(2-methoxyethyl)-N'-{2-4-(pyrrolidin-1-yl)phenylethyl}ethanediamide)
- 2097804-92-5((R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide)
- 2229344-46-9(tert-butyl 2-(2-chloro-1,3-thiazol-5-yl)piperazine-1-carboxylate)
- 477226-03-2(N-2-(morpholin-4-yl)ethyl-5,7-diphenyl-7H-pyrrolo2,3-dpyrimidin-4-amine)
- 2227820-62-2((1S)-3-amino-1-(2-fluoro-4-methoxyphenyl)propan-1-ol)
- 2171946-24-8(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid)
- 913088-16-1(3-(2H-1,2,3-triazol-2-yl)methylpiperidine)
- 2171233-34-2((2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 863412-64-0(N-(1-Cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide)
- 1210165-05-1(1-(diphenylmethyl)-3-(thiophen-3-yl)methylurea)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
